molecular formula C18H16N4O3S B2938952 N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896320-85-7

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2938952
CAS No.: 896320-85-7
M. Wt: 368.41
InChI Key: UVMTVQUQYLXRQE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl acetamide moiety linked to a 4-acetylphenyl group. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated pyridotriazinone derivatives, followed by acetylation steps to introduce the 4-acetylphenyl group .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11-3-8-15-20-17(21-18(25)22(15)9-11)26-10-16(24)19-14-6-4-13(5-7-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMTVQUQYLXRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Moiety: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the acetylphenyl group with the pyrido[1,2-a][1,3,5]triazin-4-one moiety through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key differences :

Feature Target Compound B12/B13 Analogues
Core heterocycle Pyrido[1,2-a][1,3,5]triazin-4-one Tetrahydropyrimidin-4,6-dione
Substituents 7-methyl, 4-acetylphenyl 4-hydroxyphenyl, 4-sulfamoylphenyl
Biological activity Limited published data; inferred enzyme inhibition (e.g., kinases) Demonstrated antimicrobial activity against S. aureus and E. coli

The 4-acetylphenyl group may enhance membrane permeability relative to the polar sulfamoyl group in B12/B13 .

Functional Comparison with Pyrazole and Oxazepine Derivatives

  • Pyrazoles : Exhibit higher metabolic stability but lack the extended π-system of pyrido-triazines.
  • Oxazepines : Feature a seven-membered ring with oxygen, offering conformational flexibility but reduced planarity compared to the target compound.

Research Findings and Implications

Comparative studies with B12/B13 indicate that replacing sulfamoyl with acetyl groups may reduce hydrophilicity but improve blood-brain barrier penetration. Further research is needed to validate these hypotheses.

Biological Activity

N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazin core with an acetylphenyl group and a sulfanyl moiety. Its molecular formula can be represented as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Targeting Inflammatory Mediators : The compound is believed to inhibit key inflammatory mediators, which play a crucial role in various pathological conditions.
  • Biochemical Pathways : It affects signaling pathways associated with inflammation. By disrupting these pathways, the compound may reduce inflammation at both molecular and cellular levels.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial properties. For instance, derivatives containing the pyrido[1,2-a][1,3,5]triazin core have been evaluated for their effectiveness against various bacterial strains.

Case Studies

A study focusing on related pyrido[1,2-a][1,3,5]triazin compounds demonstrated significant antibacterial activity against resistant strains of bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL

These findings suggest that this compound may also exhibit similar properties.

Research Findings

Recent investigations into the biological activities of pyrido[1,2-a][1,3,5]triazin derivatives have revealed:

  • Anti-inflammatory Effects : Studies have shown that these compounds can significantly reduce levels of pro-inflammatory cytokines in vitro.
  • Cytotoxicity Profiles : Evaluations against cancer cell lines indicate potential cytotoxic effects; however, further studies are needed to determine specificity and safety.
  • Structure–Activity Relationship (SAR) : The presence of specific functional groups in the structure has been correlated with enhanced biological activity. For instance, the acetylphenyl group may contribute to increased lipophilicity and improved membrane permeability.

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